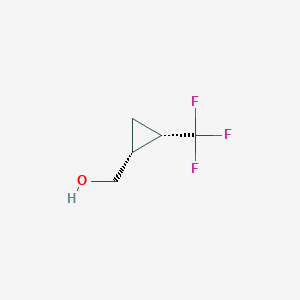
(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol
説明
Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It is a colorless liquid with a strong odor . Methanol is an important material in chemical synthesis. Its derivatives are used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes .
Synthesis Analysis
Methanol was formerly produced by the destructive distillation of wood . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis
Methanol is used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes . Large quantities are converted to dimethylaniline for dyestuffs and to formaldehyde for synthetic resins .Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.7 °C and solidifies at -97.6 °C . It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .作用機序
The mechanism of action of (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol is not well understood. However, it is believed that the trifluoromethyl group plays a crucial role in its reactivity and potential applications. The trifluoromethyl group is highly electron-withdrawing, which makes the compound more acidic and reactive towards various nucleophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it has low toxicity and is generally considered safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol is its high reactivity, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and has low toxicity, making it safe for use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol. One area of interest is its potential use as a drug delivery system. Researchers are exploring ways to modify the compound to improve its drug-loading capacity and stability. Another area of interest is the development of new synthetic methods for this compound, which could lead to the discovery of new and useful compounds. Finally, researchers are also studying the mechanism of action of this compound to gain a better understanding of its reactivity and potential applications.
合成法
The synthesis of (+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol can be achieved through several methods. One of the most common methods is the reaction of cyclopropane with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. Another method involves the reaction of cyclopropyl ketone with trifluoromethyl magnesium bromide. The resulting product is then reduced with lithium aluminum hydride to obtain this compound.
科学的研究の応用
(+/-)-(2-cis-(Trifluoromethyl)cyclopropyl)methanol has a wide range of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of various compounds such as aldehydes, ketones, and esters. It is also used as a chiral building block for the synthesis of biologically active compounds. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Safety and Hazards
Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system . Direct ingestion of more than 10mL can cause permanent blindness by destruction of the optic nerve, poisoning of the central nervous system, coma and possibly death . These hazards are also true if methanol vapors are inhaled .
特性
IUPAC Name |
[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4-1-3(4)2-9/h3-4,9H,1-2H2/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAYHNYHJCPNAR-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416432-55-7 | |
| Record name | rac-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



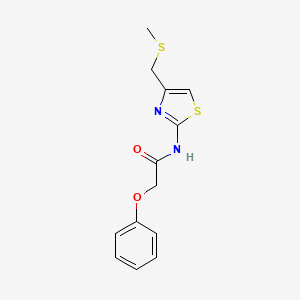
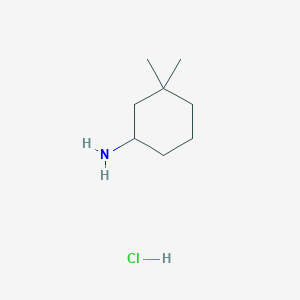
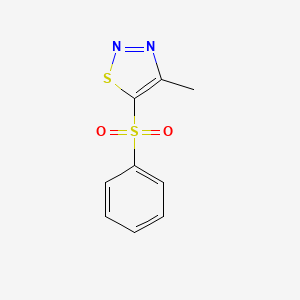
![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)
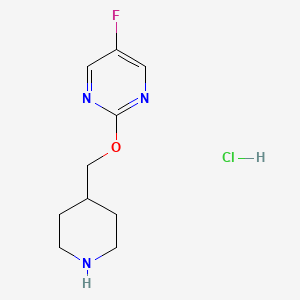

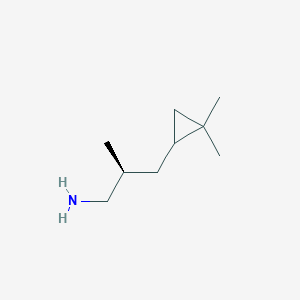
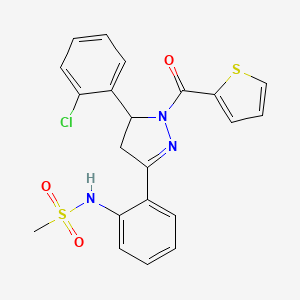
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)
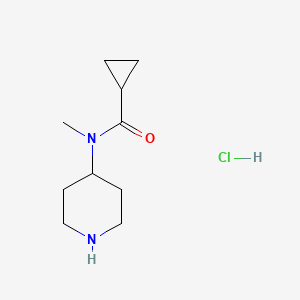
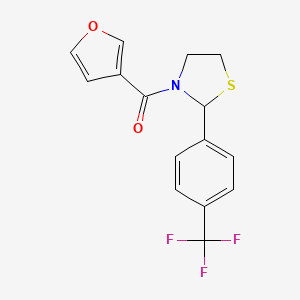
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2903277.png)
